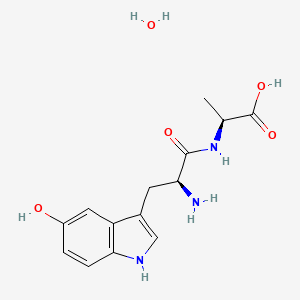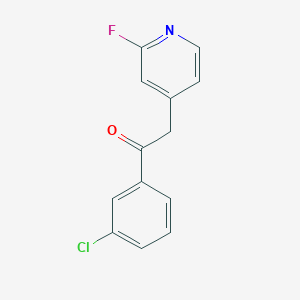
Strontium;barium(2+);bromide;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium;barium(2+);bromide;fluoride is a complex compound that combines elements from different groups of the periodic table Strontium and barium are alkaline earth metals, while bromide and fluoride are halides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Strontium fluoride can be prepared by reacting strontium carbonate with hydrofluoric acid. The reaction is as follows:
Strontium Fluoride: SrCO3+2HF→SrF2+CO2+H2O
Barium fluoride is typically synthesized by reacting barium carbonate with hydrofluoric acid:Barium Fluoride: BaCO3+2HF→BaF2+CO2+H2O
Strontium bromide can be prepared by reacting strontium hydroxide with hydrobromic acid:Strontium Bromide: Sr(OH)2+2HBr→SrBr2+2H2O
Barium bromide can be synthesized by reacting barium carbonate with hydrobromic acid:Barium Bromide: BaCO3+2HBr→BaBr2+CO2+H2O
Industrial Production Methods: Industrial production methods for these compounds typically involve large-scale reactions using the same principles as the laboratory methods but optimized for efficiency and yield. For example, the production of strontium fluoride and barium fluoride involves the use of hydrofluoric acid in controlled environments to ensure safety and maximize output.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: Strontium and barium compounds can undergo oxidation and reduction reactions, although these are less common for the halides.
Substitution Reactions: Halides like bromide and fluoride can participate in substitution reactions where one halide is replaced by another.
Precipitation Reactions: These compounds can form precipitates when mixed with solutions containing ions that form insoluble salts.
Common Reagents and Conditions:
Hydrofluoric Acid: Used for the synthesis of fluoride compounds.
Hydrobromic Acid: Used for the synthesis of bromide compounds.
Carbonates and Hydroxides: Common starting materials for the synthesis of these compounds.
Major Products Formed:
- Strontium Fluoride (SrF2)
- Barium Fluoride (BaF2)
- Strontium Bromide (SrBr2)
- Barium Bromide (BaBr2)
Applications De Recherche Scientifique
Chemistry: : These compounds are used in various chemical reactions and processes, including as reagents and catalysts. Biology : Strontium and barium compounds have applications in biological research, particularly in studies involving bone growth and repair. Medicine : Strontium fluoride is used in dental care products to prevent tooth decay. Barium compounds are used in medical imaging. Industry : These compounds are used in the production of special glasses, ceramics, and optical materials. Strontium bromide is used in flares and fireworks for its bright red flame.
Mécanisme D'action
The mechanism of action for these compounds varies depending on their application. For example, in dental care, strontium fluoride releases fluoride ions that help to strengthen tooth enamel and prevent decay. In medical imaging, barium compounds are used as contrast agents that enhance the visibility of certain structures in X-ray imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium Fluoride (CaF2)
- Magnesium Fluoride (MgF2)
- Calcium Bromide (CaBr2)
- Magnesium Bromide (MgBr2)
Comparison
- Solubility : Strontium and barium compounds generally have lower solubility in water compared to their calcium and magnesium counterparts.
- Optical Properties : Strontium and barium fluorides have unique optical properties that make them suitable for specific applications in optics and photonics.
- Biological Activity : Strontium compounds are more biologically active in bone growth and repair compared to calcium and magnesium compounds.
Propriétés
Numéro CAS |
251911-96-3 |
|---|---|
Formule moléculaire |
BaBrFSr+2 |
Poids moléculaire |
323.85 g/mol |
Nom IUPAC |
strontium;barium(2+);bromide;fluoride |
InChI |
InChI=1S/Ba.BrH.FH.Sr/h;2*1H;/q+2;;;+2/p-2 |
Clé InChI |
DZWYHAGYFCWLNS-UHFFFAOYSA-L |
SMILES canonique |
[F-].[Br-].[Sr+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)

![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)

